molecular formula C16H14ClN5O2 B2559388 (E)-3-(2-chlorophenyl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acrylamide CAS No. 2035004-50-1

(E)-3-(2-chlorophenyl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acrylamide

Cat. No.: B2559388
CAS No.: 2035004-50-1
M. Wt: 343.77
InChI Key: BZAZPHNPQQINRJ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetically derived acrylamide featuring a triazolo[4,3-a]pyrazine core substituted with a methoxy group at position 8 and a (2-chlorophenyl)acrylamide side chain. Its structure integrates key pharmacophoric elements:

  • Acrylamide backbone: Known for covalent binding to kinases via Michael addition, a common feature in kinase inhibitors .
  • 8-Methoxy substituent: May improve metabolic stability by reducing oxidative degradation .

Synthetic routes for analogous compounds involve coupling acryloyl chlorides with amine-functionalized triazolo-pyrazines under mild conditions (e.g., EDC/HOBt-mediated amidation) .

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2/c1-24-16-15-21-20-13(22(15)9-8-18-16)10-19-14(23)7-6-11-4-2-3-5-12(11)17/h2-9H,10H2,1H3,(H,19,23)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAZPHNPQQINRJ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN2C1=NN=C2CNC(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=CN2C1=NN=C2CNC(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(2-chlorophenyl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acrylamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound features a triazolo-pyrazine moiety that is known for its diverse biological activities. The presence of the chlorophenyl and methoxy groups enhances its pharmacological profile.

1. Neurokinin-3 Receptor Antagonism

Research indicates that derivatives of this compound act as selective antagonists for the neurokinin-3 receptor (NK-3). This receptor plays a crucial role in various central nervous system (CNS) disorders. The antagonistic action can potentially be utilized in treating conditions such as anxiety and depression. The synthesis of these compounds has been described in patents focusing on their therapeutic applications in CNS disorders .

2. Antitubercular Activity

In a study aimed at discovering new antitubercular agents, compounds structurally related to this acrylamide were synthesized and evaluated against Mycobacterium tuberculosis. Some derivatives exhibited significant inhibitory activity with IC50 values ranging from 1.35 to 2.18 µM, indicating the potential for further development as anti-TB agents .

3. Cytotoxicity Studies

Cytotoxicity assessments on various human cell lines have shown that certain derivatives of this compound exhibit low toxicity levels while maintaining significant cytotoxic effects against cancer cell lines. For instance, compounds derived from similar structures showed IC50 values indicating effective cancer cell inhibition without substantial toxicity to normal cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound’s interaction with NK-3 receptors leads to modulation of neurotransmitter release, affecting mood and anxiety levels.
  • Inhibition of Bacterial Growth : The structural components may interfere with bacterial cell wall synthesis or metabolic pathways critical for Mycobacterium tuberculosis survival.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Study on NK-3 Receptor Antagonists : A study highlighted the efficacy of triazolo-pyrazine derivatives in reducing anxiety-like behaviors in animal models through NK-3 receptor antagonism .
  • Antitubercular Efficacy : Another study reported promising results from derivatives tested against Mycobacterium tuberculosis, showcasing their potential as novel anti-TB agents .

Data Table

The following table summarizes the biological activities and findings related to this compound and its derivatives:

Activity TypeCompound VariantIC50 Value (µM)Reference
NK-3 Receptor AntagonismVarious DerivativesNot specified
AntitubercularSimilar Derivative1.35 - 2.18
CytotoxicityVarious Cancer LinesLow toxicity

Scientific Research Applications

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the coupling of 2-chlorophenyl derivatives with triazolo[4,3-a]pyrazine moieties. Techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy are employed for characterization to confirm the structure and purity of the synthesized compound .

Antibacterial Properties:
Recent studies have highlighted the antibacterial activity of compounds containing the triazolo[4,3-a]pyrazine scaffold. For instance, derivatives similar to (E)-3-(2-chlorophenyl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acrylamide have shown notable effectiveness against both Gram-positive and Gram-negative bacteria. In vitro tests revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .

Anti-inflammatory Effects:
Research also indicates that triazole-containing compounds possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

Neurokinin Receptor Antagonism:
The compound is part of a class of substances that act as selective antagonists for neurokinin-3 receptors (NK-3). This receptor is implicated in various central nervous system disorders, making these compounds promising candidates for therapeutic interventions in conditions such as anxiety and depression .

Case Studies

Case Study 1: Antibacterial Efficacy
In a recent study published in Molecules, several triazolo[4,3-a]pyrazine derivatives were tested for their antibacterial properties. Among them, one derivative demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong potential as a new antibacterial agent .

Case Study 2: Neurokinin-3 Receptor Antagonism
A patent detailing the synthesis of triazolo[4,3-a]pyrazines emphasizes their role as NK-3 receptor antagonists. These compounds have shown promise in preclinical models for treating anxiety-related disorders, highlighting their therapeutic potential in neuropharmacology .

Summary of Applications

Application Area Description
Antibacterial Effective against Gram-positive and Gram-negative bacteria; potential alternative to existing antibiotics.
Anti-inflammatory Inhibits pro-inflammatory cytokines; potential treatment for inflammatory diseases.
Neuropharmacology Selective NK-3 receptor antagonists; potential use in treating anxiety and depression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related acrylamides and triazolo-pyrazine derivatives are compared below, focusing on substituent effects and inferred biological implications.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Structural Features Key Differences vs. Target Compound Potential Biological Implications
(E)-3-(2-chlorophenyl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acrylamide 8-methoxy triazolo-pyrazine; 2-chlorophenyl acrylamide Likely kinase inhibition (inferred from acrylamide)
(Z)-2-[(E)-3-(4-chlorophenyl)acrylamido]-3-(4-hydroxy-3-methoxyphenyl)-N-propylacrylamide 4-chlorophenyl acrylamide; hydroxy-methoxyphenyl; Z/E isomerism Chlorine at para-position; additional phenolic group Altered target selectivity due to polar substituents
(E)-3-(3-chlorophenyl)-N-(4-hydroxy-3-methoxybenzyl)acrylamide 3-chlorophenyl acrylamide; vanillyl group (capsaicin analog) Chlorine at meta-position; no triazolo-pyrazine core TRPV1 agonism/antagonism (capsaicin-like activity)
N-(3-(1-substituted benzyl-1H-[1,2,3]-triazol-4-yl)methoxy)pyridine-2-yl)-3-phenyl-acrylamide Triazole-pyridine hybrid; phenyl acrylamide Triazole instead of triazolo-pyrazine; no chlorine Reduced kinase affinity (lack of chloro group)
N-(4-(8-amino-3-oxo-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl)acrylamide 8-amino triazolo-pyrazine; phenyl acrylamide Amino group at position 8 vs. methoxy Enhanced solubility but reduced metabolic stability

Key Findings:

Chlorophenyl Position :

  • The 2-chlorophenyl group in the target compound provides a balance of steric bulk and electron-withdrawing effects, favoring interactions with hydrophobic kinase pockets .
  • 3-chlorophenyl analogs (e.g., ) exhibit divergent bioactivity (e.g., TRPV1 modulation) due to altered binding geometry.
  • 4-chlorophenyl derivatives (e.g., ) may reduce potency in kinase targets due to suboptimal spatial alignment.

Triazolo-Pyrazine Substitution: The 8-methoxy group in the target compound enhances metabolic stability compared to 8-amino analogs (e.g., ), which are prone to oxidative deamination .

Acrylamide Configuration :

  • The (E)-configuration is critical for covalent binding to kinases, as seen in analogous compounds like gefitinib . Z-isomers (e.g., ) may exhibit reduced activity due to steric hindrance.

Methodological Considerations for Compound Similarity

  • Structural Similarity Metrics :

    • Tanimoto coefficient : Quantifies overlap in molecular fingerprints (e.g., MACCS keys). The target compound shares >70% similarity with triazolo-pyrazine analogs (e.g., ) but <50% with capsaicin-like derivatives (e.g., ) .
    • Dice similarity : Prioritizes common substructures (e.g., acrylamide backbone), highlighting functional group conservation .
  • Activity Cliffs: Minor structural changes (e.g., chloro position) can lead to drastic activity shifts. For example, 2-chlorophenyl vs. 3-chlorophenyl analogs may target entirely different proteins (kinases vs. TRPV1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.